2-(2,6-dimethylphenoxy)-N'-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-dimethylphenoxy)-N’-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phenoxy group, a hydrazide linkage, and a nitrophenyl moiety. Its molecular formula is C18H20N2O5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylphenoxy)-N’-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method starts with the preparation of 2-(2,6-dimethylphenoxy)acetic acid, which is then converted to its corresponding hydrazide. This intermediate is then reacted with 4-hydroxy-3-methoxy-2-nitrobenzaldehyde under specific conditions to yield the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dimethylphenoxy)-N’-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The phenoxy and nitrophenyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 2-(2,6-dimethylphenoxy)-N’-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The phenoxy and nitrophenyl groups can interact with enzymes or receptors, leading to various biological effects. The hydrazide linkage may also play a role in its activity by forming hydrogen bonds or other interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dimethylphenoxy)acetic acid: A related compound with a simpler structure, lacking the hydrazide and nitrophenyl groups.
4-Hydroxy-3-methoxy-2-nitrobenzaldehyde: Another related compound that serves as a precursor in the synthesis of the target compound.
Uniqueness
The uniqueness of 2-(2,6-dimethylphenoxy)-N’-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]acetohydrazide lies in its complex structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.
Properties
Molecular Formula |
C18H19N3O6 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H19N3O6/c1-11-5-4-6-12(2)17(11)27-10-15(23)20-19-9-13-7-8-14(22)18(26-3)16(13)21(24)25/h4-9,22H,10H2,1-3H3,(H,20,23)/b19-9+ |
InChI Key |
AAJKRZYRIBQOMG-DJKKODMXSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=C(C(=C(C=C2)O)OC)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=C(C(=C(C=C2)O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.